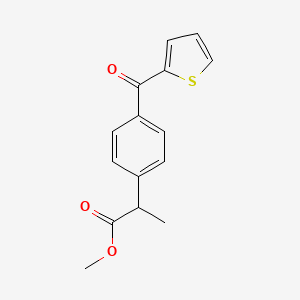

Suprofen methyl ester

Description

Enhancing Bioavailability and Solubility

One of the primary reasons for creating ester derivatives is to improve a compound's bioavailability and solubility. researchgate.net Many biologically active molecules exhibit poor solubility in aqueous environments or have difficulty crossing cellular membranes. By converting a carboxylic acid group to an ester, the polarity of the molecule is often reduced, which can enhance its ability to be absorbed and distributed within a biological system. researchgate.netacs.org This strategy has been widely employed in the development of prodrugs, where an ester linkage is used to mask a polar functional group, facilitating its passage into cells where it can then be hydrolyzed by intracellular esterases to release the active compound. acs.org

Probing Enzyme-Substrate Interactions

Ester derivatives are invaluable for studying enzyme kinetics and mechanisms. Many enzymes, particularly hydrolases like esterases and lipases, recognize and process ester-containing substrates. acs.org By synthesizing a series of ester derivatives with varying structures, researchers can systematically investigate the structural requirements for enzyme binding and catalysis. This approach allows for the mapping of an enzyme's active site and the elucidation of the specific interactions that govern substrate recognition and turnover.

Mechanistic Studies and Reaction Pathways

The reactivity of the ester bond itself provides a focal point for mechanistic studies. wikipedia.org The hydrolysis of esters, for example, can be catalyzed by acids, bases, or enzymes, and the rates of these reactions can provide insights into reaction mechanisms and the influence of neighboring functional groups. bioline.org.br In the field of photochemistry, ester derivatives can be used to study light-induced reactions and the behavior of molecules in their excited states.

Structure

3D Structure

Properties

Molecular Formula |

C15H14O3S |

|---|---|

Molecular Weight |

274.3 g/mol |

IUPAC Name |

methyl 2-[4-(thiophene-2-carbonyl)phenyl]propanoate |

InChI |

InChI=1S/C15H14O3S/c1-10(15(17)18-2)11-5-7-12(8-6-11)14(16)13-4-3-9-19-13/h3-10H,1-2H3 |

InChI Key |

XJKZZVPYOOIMPE-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)OC |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Suprofen Methyl Ester

Enantioselective Synthesis Approaches for Chiral Esters

The development of enantioselective methods for synthesizing chiral esters like suprofen (B1682721) methyl ester is of significant interest due to the stereospecific activity often exhibited by such molecules.

Palladium-catalyzed carbonylation represents a powerful tool for the synthesis of α-aryl propionic acid esters, including suprofen methyl ester. One notable approach involves the asymmetric carbonylative gem-difunctionalization of vinylarenes. In this method, a vinylarene can be converted into a racemic α-aryl propionic acid ester using a palladium catalyst in the presence of an aryl halide, carbon monoxide, and an alcohol.

Another significant advancement is the palladium-catalyzed asymmetric carbonylative synthesis of 2-arylpropionic esters from 1-arylethyl halides. This reaction has been shown to proceed with high yields and enantioselectivity. For example, the carbonylation of 1-(4-benzoylphenyl)ethyl chloride in methanol (B129727), catalyzed by a palladium complex with a chiral phosphine (B1218219) ligand, can afford the corresponding methyl ester. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Sequential double carbonylation strategies offer an efficient pathway to 2-arylpropionic esters from styrenes. This process involves a palladium-catalyzed reaction where two carbon monoxide molecules are incorporated into the substrate in a sequential manner. The reaction typically proceeds via an initial hydrocarboxylation followed by a carbonylative coupling. While this method is highly effective for various styrenes, its specific application to the direct synthesis of this compound from a corresponding vinyl precursor is a subject of ongoing research.

One-pot synthetic procedures are highly desirable for their operational simplicity and efficiency. A notable one-pot method for the synthesis of 2-arylpropionic esters involves the palladium-catalyzed carbonylation of 1-arylethyl halides. This reaction can be carried out in a single vessel, combining the substrate, a palladium catalyst, a chiral ligand, carbon monoxide, and an alcohol to yield the desired ester. This approach avoids the isolation of intermediates, thereby saving time and resources.

Oxidative Esterification Techniques for Methyl Ester Formation

Oxidative esterification provides an alternative route to methyl esters from corresponding aldehydes. This transformation can be achieved using various oxidizing agents in the presence of methanol. For instance, the oxidation of 2-(4-benzoylphenyl)propanal in the presence of an oxidant and methanol would yield this compound. This method is particularly useful when the corresponding aldehyde is readily available.

Synthesis of this compound Analogs and Conjugates

The synthesis of analogs and conjugates of this compound can lead to compounds with modified properties.

Amino acid conjugates of suprofen have been synthesized to explore potential prodrug strategies. These conjugates are typically formed by creating an amide bond between the carboxylic acid group of suprofen and the amino group of an amino acid. While this conjugation is generally performed with the parent acid, suprofen, the methyl ester can serve as a precursor. The ester would first be hydrolyzed to the carboxylic acid, which is then activated and coupled with an amino acid ester, followed by deprotection to yield the final conjugate. For example, suprofen has been conjugated with the methyl esters of L-alanine, L-isoleucine, L-valine, L-phenylalanine, and L-tryptophan.

Dextran (B179266) Conjugate Synthesis

The synthesis of suprofen-dextran conjugates has been explored as a method to create macromolecular prodrugs. This approach aims to modify the properties of the parent drug, suprofen, potentially leading to reduced ulcerogenic side effects. The primary synthetic route involves a two-step process where suprofen is first activated and then conjugated to dextran polymers of varying molecular weights. researchgate.netmdpi.com

The general methodology begins with the formation of an acylimidazolide derivative of suprofen. This is achieved by reacting suprofen with 1,1'-carbonyldiimidazole (B1668759) (CDI). This activated intermediate is highly reactive towards the hydroxyl groups on the dextran polymer and is typically used immediately without isolation (in situ). researchgate.netscielo.br The activated suprofen is then condensed with dextran. Dextrans of various molecular weights, such as 40,000, 60,000, 110,000, and 200,000 Da, have been utilized as the polymeric carriers. researchgate.netjst.go.jp The reaction results in the formation of an ester linkage between the carboxyl group of suprofen and the hydroxyl groups of the dextran backbone.

The resulting conjugates are characterized to determine the degree of substitution (DS), which indicates the percentage of glucose units in the dextran polymer that have been esterified with suprofen. Studies have reported achieving a degree of substitution between 7.5% and 9.0%. researchgate.netmdpi.com The structures of these conjugates are typically confirmed using spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netscielo.br

Table 1: Parameters in the Synthesis of Suprofen-Dextran Conjugates

| Parameter | Details | References |

|---|---|---|

| Starting Materials | Suprofen, 1,1'-Carbonyldiimidazole (CDI), Dextran | researchgate.net, scielo.br |

| Intermediate | Suprofen acylimidazolide | researchgate.net, mdpi.com |

| Polymer Carrier | Dextran | jst.go.jp |

| Dextran Molecular Weights (Da) | 40,000, 60,000, 110,000, 200,000 | researchgate.net |

| Achieved Degree of Substitution | 7.5% - 9.0% | researchgate.net, mdpi.com |

| Characterization Methods | IR and NMR Spectroscopy | researchgate.net, scielo.br |

Stereochemical Control in this compound Synthesis

The biological activity of suprofen, like other drugs in the profen class, resides almost exclusively in the (S)-enantiomer. scielo.brscielo.br Consequently, methods to synthesize enantiomerically pure (S)-suprofen or its esters are of significant interest. Stereochemical control is typically achieved through two main strategies: asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

One method of asymmetric synthesis involves the asymmetric hydroformylation of a prochiral olefin precursor to create the chiral aldehyde intermediate necessary for producing (S)-suprofen. google.com This approach establishes the desired stereocenter early in the synthetic sequence.

A more widely documented approach for obtaining single-enantiomer profens is the kinetic resolution of a racemic mixture, often involving the methyl ester. mdpi.comscielo.br Dynamic kinetic resolution (DKR) has proven to be a particularly efficient method. researchgate.netjst.go.jp This strategy employs a biocatalyst, typically a lipase (B570770), which exhibits high enantioselectivity. In the context of suprofen, the process often utilizes a racemic thioester or ester derivative. researchgate.netscielo.br

The DKR process involves the lipase-catalyzed enantioselective hydrolysis of the racemic suprofen ester. For instance, a lipase from Candida rugosa can selectively hydrolyze the (S)-ester to the desired (S)-suprofen acid, leaving the (R)-ester largely unreacted. researchgate.net The key to the "dynamic" aspect of this resolution is the simultaneous racemization of the remaining (R)-ester. This is accomplished by adding a base, such as trioctylamine (B72094), which facilitates the conversion of the unreacted (R)-ester back into the racemic mixture. researchgate.nettandfonline.com This in situ racemization allows the substrate to be continuously supplied for the selective enzymatic reaction, theoretically enabling the conversion of 100% of the racemic starting material into the desired single (S)-enantiomer. researchgate.net This method has been successfully applied to produce (S)-suprofen from its racemic thioester with high yield and excellent optical purity (95% enantiomeric excess). researchgate.net

Table 2: Key Features of Dynamic Kinetic Resolution (DKR) for Suprofen Derivatives

| Feature | Description | References |

|---|---|---|

| Strategy | Enzymatic kinetic resolution coupled with in situ racemization. | researchgate.net, jst.go.jp |

| Substrate | Racemic suprofen ester or thioester (e.g., (R,S)-suprofen 2,2,2-trifluoroethyl thioester). | researchgate.net |

| Biocatalyst | Lipase, often from Candida rugosa. | researchgate.net |

| Selective Reaction | Enantioselective hydrolysis or esterification of one enantiomer (typically the S-form). | researchgate.net, scielo.br |

| Racemization Catalyst | Base catalyst (e.g., trioctylamine) to racemize the unreacted enantiomer. | researchgate.net, tandfonline.com |

| Outcome | High yield and high enantiomeric excess (ee) of the desired (S)-enantiomer. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules like Suprofen (B1682721) methyl ester. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

In the ¹H NMR spectrum of Suprofen methyl ester, distinct signals correspond to each proton in the molecule. The methyl protons of the ester group typically appear as a sharp singlet, while the propionyl moiety gives rise to a doublet for the terminal methyl group and a quartet for the adjacent methine proton. The aromatic protons on the benzene (B151609) and thiophene (B33073) rings produce a complex series of multiplets in the aromatic region of the spectrum. The specific chemical shifts are influenced by the electronic effects of the neighboring functional groups. For example, the protons on the thiophene ring are influenced by the electronegativity of the sulfur atom and the electron-withdrawing nature of the carbonyl group.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom. The carbonyl carbons of the ester and ketone groups are particularly deshielded and appear at the low-field end of the spectrum. The carbons of the aromatic and thiophene rings, as well as the aliphatic carbons of the propionyl and methyl ester groups, resonate at characteristic chemical shifts.

NMR is also instrumental in studying intermolecular interactions. For instance, in studies of suprofen-dextran conjugates, changes in the chemical shifts of the anomeric protons of dextran (B179266) upon esterification with suprofen confirmed the formation of the conjugate linkage. Similar interaction studies can be applied to this compound to investigate its binding to macromolecules or its behavior in different solvent environments.

Below is a table of typical predicted NMR chemical shifts for this compound.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~1.5 (d, 3H) | -CH(C=O)CH₃ | ~18.0 | -CH(C=O)CH₃ |

| ~3.7 (s, 3H) | -COOCH₃ | ~45.0 | -CH(C=O)CH₃ |

| ~3.8 (q, 1H) | -CH(C=O)CH₃ | ~52.0 | -COOCH₃ |

| ~7.2-7.9 (m) | Aromatic & Thiophene Protons | ~128-138 | Aromatic & Thiophene Carbons |

| ~144.0 | Thiophene C-S | ||

| - | - | ~174.0 | C=O (Ester) |

| - | - | ~188.0 | C=O (Ketone) |

Note: The values are estimates based on typical chemical shifts for similar functional groups. d=doublet, q=quartet, s=singlet, m=multiplet.

Mass Spectrometry (MS) Applications in Mechanistic Research

Mass spectrometry is a powerful analytical technique for identifying compounds, elucidating their structure, and investigating reaction mechanisms by precisely measuring the mass-to-charge ratio of ionized molecules.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is indispensable for studying the metabolic fate of drugs and identifying transient, reactive intermediates. The bioactivation of suprofen, the parent acid of this compound, has been shown to be mediated by cytochrome P450 enzymes, particularly P450 2C9. This process is highly relevant to this compound, as the primary site of metabolic activation is the thiophene ring, a feature shared by both compounds.

The established mechanism involves P450-catalyzed oxidation of the thiophene ring, which generates highly electrophilic intermediates. These reactive species can covalently bind to biological macromolecules, a process that can be explored mechanistically using LC-MS/MS. Trapping experiments, where a nucleophile such as glutathione (B108866) is added to the incubation mixture, are commonly employed to capture and stabilize these intermediates for analysis.

For suprofen, LC-MS/MS analysis has identified several key reactive species, suggesting a similar bioactivation pathway for its methyl ester.

| Proposed Reactive Intermediate | Mechanism of Formation | Evidence/Detection Method |

|---|---|---|

| Thiophene-S-oxide | P450-catalyzed oxidation of the thiophene sulfur atom. | Inferred from the formation of downstream products and analogy with other thiophene-containing drugs. |

| Thiophene Epoxide | P450-catalyzed epoxidation of the electron-rich double bond of the thiophene ring. | Formation of glutathione conjugates on the thiophene ring, identified by their specific mass in time-of-flight MS. |

| γ-Thioketo-α,β-unsaturated aldehyde | Ring opening of the thiophene epoxide intermediate. | Characterization of a stable pyridazine (B1198779) adduct when semicarbazide (B1199961) was used as a trapping agent. |

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. For the analysis of polar compounds like drug metabolites, chemical derivatization is often required to increase their volatility and improve chromatographic performance.

In the context of this compound, GC-MS is particularly relevant for two main applications: the analysis of its parent compound, suprofen, and the profiling of its metabolites. Ironically, a common derivatization strategy for acidic drugs like suprofen is esterification to form their corresponding methyl esters. Therefore, the analysis of suprofen by GC-MS often involves the in-situ formation of this compound. Other silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are also used to create volatile derivatives.

The metabolism of suprofen has been studied in various species using GC/MS, revealing several major metabolic pathways. Since this compound is readily hydrolyzed back to the parent acid in vivo, these metabolic profiles are directly applicable. Key metabolites identified include products of ketone reduction, thiophene ring hydroxylation, and elimination of the thiophene ring to form a dicarboxylic acid.

| Derivatization Method | Reagent | Purpose | Reference |

|---|---|---|---|

| Esterification (Methylation) | Diazomethane or Trimethylsilyldiazomethane | Converts the carboxylic acid of suprofen into its methyl ester for enhanced volatility. | |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Forms a tert-butyldimethylsilyl (TBDMS) derivative of the carboxylic acid group. | |

| Acylation | Pentafluoropropionic (PFP) anhydride | Can be used after methylation to derivatize other functional groups, such as hydroxyls on metabolites. |

Chromatographic Techniques for Enantioseparation and Purity Assessment

This compound possesses a chiral center at the alpha-carbon of the propionic acid moiety, meaning it exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and the determination of enantiomeric excess (e.e.) are crucial.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of chiral drugs. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are highly effective for resolving the enantiomers of profens, including suprofen.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and thus, separation. Mobile phase composition is a critical parameter; a common choice for profens is a mixture of a nonpolar solvent like n-hexane with an alcohol modifier such as 2-propanol or ethanol. For acidic analytes like suprofen (and its ester, which can hydrolyze or interact similarly), a small amount of a strong acid like trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution.

Alternatively, chiral separation can be achieved on an achiral column (e.g., a standard C18 column) by using a chiral mobile phase additive, such as a cyclodextrin (B1172386) derivative like heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OJ) or Cyclodextrin-based | |

| Mobile Phase (Normal Phase) | n-Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) | |

| Mobile Phase (Reversed Phase with Additive) | Acetonitrile / Water with 30 mM Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, pH 3.0 | |

| Flow Rate | 0.5 - 1.5 mL/min | |

| Detection | UV (e.g., at 254 nm or 320 nm) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. Due to the low viscosity and high diffusivity of supercritical CO₂, SFC can achieve faster separations and higher efficiency than HPLC.

For chiral resolutions, the same types of polysaccharide-based CSPs used in HPLC (e.g., Chiralpak AD, Chiralcel OD) are highly effective in SFC. A polar organic solvent, such as methanol (B129727) or isopropanol, is typically added to the CO₂ as a modifier to adjust eluent strength and improve selectivity. The separation of suprofen enantiomers has been successfully demonstrated using this technique. Automated screening systems often employ a set of standard chiral columns and modifiers to rapidly identify the optimal conditions for resolving a new racemic compound.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD, Chiralcel OJ) | |

| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., Methanol or Isopropanol, 5-40%) | |

| Additive | Acids (e.g., TFA) or bases (e.g., diethylamine) may be added to the modifier to improve peak shape. | |

| Back Pressure | 100 - 150 bar | |

| Temperature | 30 - 40 °C | |

| Flow Rate | 2 - 4 mL/min |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique utilized in research to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds. In the context of this compound, IR spectroscopy provides definitive evidence for the presence of its key structural features, including the ester carbonyl group, the aryl ketone, the thiophene ring, and the substituted benzene ring.

The analysis of the IR spectrum of this compound is based on the identification of specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Detailed research findings have established the expected wavenumber ranges for these functional groups.

Detailed Research Findings:

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration . For saturated aliphatic esters, this band typically appears in the range of 1750 to 1735 cm⁻¹. docbrown.infodocbrown.info The electronic environment of the carbonyl group, including conjugation, can influence the exact position of this absorption.

Another key functional group is the aryl ketone carbonyl (C=O) group . The conjugation of the ketone's carbonyl with the benzene ring lowers the stretching frequency, which is typically observed in the region of 1700-1670 cm⁻¹. spcmc.ac.in For diaryl ketones, this conjugation effect is even more pronounced, with the C=O stretch appearing between 1680 and 1600 cm⁻¹. spcmc.ac.in

The aromatic C-H stretching vibrations of both the benzene and thiophene rings are expected to appear at wavenumbers above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. libretexts.org In contrast, the aliphatic C-H stretching vibrations from the methyl groups are found just below 3000 cm⁻¹, usually in the 2975 to 2860 cm⁻¹ range. docbrown.infodocbrown.info

The spectrum also displays characteristic absorptions for the C-O stretching vibrations of the ester group. Two distinct bands are typically observed: one for the C-O bond adjacent to the carbonyl group (acid side) in the 1300-1150 cm⁻¹ range, and another for the O-CH₃ bond (alcohol side) which is generally weaker and appears between 1150 and 1000 cm⁻¹. uobabylon.edu.iq For methyl propanoate, a similar ester, C-O stretching vibrations are noted in the 1200 to 1170 cm⁻¹ region. docbrown.info

The presence of the thiophene ring is confirmed by several characteristic bands. Ring stretching vibrations for thiophene derivatives are typically found around 1590 and 1400 cm⁻¹. globalresearchonline.net The C-H out-of-plane bending vibrations are also diagnostic, appearing in the 900-650 cm⁻¹ region. nii.ac.jp Specifically, 2-substituted thiophenes often show a band in the 714-659 cm⁻¹ range. nii.ac.jp

The substituted benzene ring also gives rise to characteristic absorptions. In-ring C-C stretching vibrations are observed in the 1600-1400 cm⁻¹ region. libretexts.org The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene ring. libretexts.org

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound based on established spectroscopic data for its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Benzene and Thiophene Rings) | Medium to Weak |

| 2975 - 2860 | C-H Stretch | Aliphatic (Methyl groups) | Medium to Weak |

| 1750 - 1735 | C=O Stretch | Ester | Strong |

| 1700 - 1670 | C=O Stretch | Aryl Ketone | Strong |

| 1600 - 1400 | C=C Stretch | Aromatic (Benzene and Thiophene Rings) | Medium to Weak |

| 1300 - 1150 | C-O Stretch | Ester (Acid side) | Strong |

| 1150 - 1000 | C-O Stretch | Ester (Alcohol side) | Medium |

| 900 - 650 | C-H Out-of-Plane Bend | Aromatic (Benzene and Thiophene Rings) | Medium to Strong |

Computational and Theoretical Chemistry Studies of Suprofen Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and reaction mechanisms of suprofen (B1682721) and its derivatives.

Density Functional Theory (DFT) has been a key method for exploring the mechanistic pathways of drug metabolism and degradation. While many studies focus on the parent compound, suprofen, the insights are often applicable to its methyl ester derivative. For instance, DFT has been used to investigate the metabolic activation of suprofen by cytochrome P450 enzymes. researchgate.net These studies reveal the most likely mechanisms by which the drug can be transformed into reactive intermediates. researchgate.net The thiophene (B33073) moiety, present in both suprofen and its methyl ester, is a known structural alert that can undergo metabolic S-oxidation, leading to reactive species. researchgate.net DFT calculations help to map the potential energy surfaces of these reactions, identifying transition states and intermediates, and thus predicting the most feasible bioactivation pathways. researchgate.net

In the context of photodegradation, DFT studies on suprofen have shown that excitation to the triplet state can lead to spontaneous decarboxylation for the deprotonated species. researchgate.netnih.gov While suprofen methyl ester does not have a carboxyl group to be deprotonated, the electronic properties of the benzoylthiophene chromophore are similar, suggesting that it could undergo other photochemical reactions. researchgate.net Computational investigations into the excited state dynamics of suprofen have indicated an ultrafast intersystem crossing to the triplet manifold, a behavior that could be extrapolated to its methyl ester. researchgate.net

Table 1: Examples of DFT Applications in Studying Suprofen and Related Compounds

| Studied Property | Compound(s) | Computational Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Metabolic Activation | Suprofen | Density Functional Theory (DFT) | Elucidation of P450-mediated S-oxidation and generation of reactive intermediates. | researchgate.net |

| Photodegradation | Suprofen, Tiaprofenic Acid | Density Functional Theory (DFT) | Identification of degradation pathways involving excitation and intersystem crossing to the triplet state. | researchgate.netnih.gov |

Quantum chemical calculations are also employed to predict spectroscopic properties, which can then be correlated with experimental data. For suprofen, time-dependent DFT (TD-DFT) has been used to calculate its absorption spectrum, showing peaks that correspond to experimental measurements. researchgate.net Similar computational approaches can be applied to this compound to predict its UV-Visible absorption spectrum. These calculations help in understanding the electronic transitions that give rise to the observed spectral features. researchgate.net

For other methyl esters, such as the methyl ester of sinapic acid, quantum chemistry has been used alongside experimental techniques to study spectral and physicochemical properties. nih.gov Such studies determine properties like pKa values and quantum yields. nih.gov While no specific studies on the predicted absorption spectrum of this compound were found, the methods used for the parent drug and other methyl esters are directly applicable. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the dynamic behavior of molecules, including their interactions with proteins and the influence of their environment.

The interaction of this compound with proteins has been a subject of computational modeling. Studies have compared the binding of suprofen (SP) and its methyl ester (SPM) to proteins like rabbit kidney carbonyl reductase and human serum albumin (HSA).

This compound was found to be an efficient substrate for rabbit kidney carbonyl reductase, whereas the parent compound, suprofen, was not. nih.gov Despite evidence that suprofen binds to the coenzyme-binding site, it was suggested that its carboxyl group does not interact with an essential arginine residue in that site. nih.gov The protective effects of both suprofen and its methyl ester against enzyme inactivation were found to be very similar. nih.gov

Regarding human serum albumin (HSA), the binding of suprofen and its methyl ester was found to be quantitatively similar, despite differences in their physicochemical properties. nih.gov Thermodynamic analysis suggests that the interaction of suprofen with HSA is driven by both electrostatic and hydrophobic forces, while the binding of the methyl ester is primarily due to hydrophobic and van der Waals forces. nih.gov Fluorescence probe displacement studies indicated that suprofen primarily binds to Site II of HSA, whereas the high-affinity binding site for this compound is at the warfarin (B611796) binding site in the Site I area. nih.gov

Table 2: Comparison of Suprofen and this compound Binding to Human Serum Albumin (HSA)

| Feature | Suprofen (SP) | This compound (SPM) | Reference(s) |

|---|---|---|---|

| Primary Binding Forces | Electrostatic and hydrophobic | Hydrophobic and van der Waals | nih.gov |

| Primary Binding Site on HSA | Site II | Site I (warfarin binding site) | nih.gov |

| Involvement of Tyr-411 and Lys-195 | Likely involved in binding | Not involved in binding | nih.gov |

Molecular dynamics simulations are also used to explore the conformational landscape of a molecule and the effects of the surrounding solvent. The conformation of a drug molecule can significantly influence its binding to a target protein. MD simulations can reveal the preferred conformations of this compound in different environments, such as in aqueous solution or within a protein's binding pocket. nih.gov

Solvent effects can dramatically alter the properties and reactivity of a molecule. For instance, computational studies on the p-coumaric acid methyl ester anion, an analogue of a photoactive chromophore, have shown that a water solvent produces significant modifications to the free energy profile of its excited state. rsc.org In the gas phase, certain twisted structures are minima, but these could not be located in an aqueous solution. rsc.org Such studies highlight the importance of including solvent effects in computational models to accurately reflect the behavior of molecules in biological systems. While specific MD studies on the conformational analysis and solvent effects of this compound are not detailed in the available literature, the principles from studies on analogous molecules are applicable.

Energetic and Kinetic Profiling of Chemical Reactions

Computational methods can be used to profile the energetic and kinetic aspects of chemical reactions, providing insights into reaction rates and mechanisms. For methyl esters, a correlation has been established between the degradation half-life of acyl glucuronides and the hydrolysis half-life of the more readily available methyl ester derivative. deepdyve.com This allows for the ranking of compound reactivity without the need for lengthy synthesis. deepdyve.com

Furthermore, the need for experimental kinetic measurements can be reduced by correlating the methyl ester hydrolysis half-life with computationally predicted parameters, such as the ¹³C NMR chemical shift of the carbonyl carbon and steric descriptors. deepdyve.com This in silico prediction of reactivity is a valuable tool in the early stages of drug design. deepdyve.com

While detailed energetic and kinetic profiles for specific reactions of this compound from computational studies are not extensively documented in the provided results, the enzymatic hydrolysis of related chiral esters has been a subject of study. rsc.org For example, the enantioselective hydrolysis of ketoprofen (B1673614) esters using lipases is a well-researched area. rsc.org These studies often involve kinetic resolutions and can be modeled computationally to understand the enzyme-substrate interactions and reaction kinetics.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Suprofen |

| This compound |

| Tiaprofenic acid |

| Warfarin |

| p-Coumaric acid methyl ester |

| Ketoprofen |

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and mathematical approach used in medicinal chemistry to uncover the relationships between the physicochemical properties of a series of compounds and their biological activities. scienceforecastoa.com By developing mathematical models, QSAR studies can predict the activity of new chemical entities and provide valuable insights into their mechanism of action at a molecular level. arabjchem.org For non-steroidal anti-inflammatory drugs (NSAIDs) like suprofen and its derivatives, QSAR helps to identify the key structural features and physicochemical properties that govern their ability to inhibit target enzymes, primarily cyclooxygenase (COX). researchgate.netresearchgate.net

Research into the QSAR of arylpropionic acids, the class to which suprofen belongs, has revealed that a combination of electronic, steric, and hydrophobic (lipophilic) properties are critical for their anti-inflammatory effect. arabjchem.orgresearchgate.net The general mechanism of action for NSAIDs involves the inhibition of prostaglandin (B15479496) synthesis through the blockade of COX enzymes. nih.gov QSAR models provide a quantitative framework for understanding how specific molecular features enhance this inhibition.

Several QSAR studies on NSAIDs have consistently highlighted the importance of lipophilicity, often represented by the partition coefficient (Log P), in promoting the binding interaction with the cyclooxygenase enzyme. arabjchem.orgresearchgate.net The enzyme's active site contains hydrophobic channels, and optimal lipophilicity allows the drug molecule to effectively access and bind within this pocket. Additionally, quantum-chemical descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been employed in QSAR studies of anti-inflammatory agents. researchgate.net These electronic parameters are crucial for defining the molecule's reactivity and its potential for specific orbital interactions with the enzyme's active site residues. researchgate.net

For thiophene-containing compounds specifically, QSAR studies have indicated a dominant role for electronic properties, such as LUMO energy and dipole moment, in modulating anti-inflammatory activity. researchgate.net This suggests that the electronic nature of the thiophene ring in suprofen and its ester is a key determinant of its inhibitory potency. The esterification of the carboxylic acid group, which transforms suprofen into this compound, can also significantly influence activity and selectivity. Studies on other NSAIDs have shown that converting the carboxylic acid to an ester can result in selective COX-2 inhibition. acs.org This is a critical mechanistic insight, as COX-1 and COX-2 have different physiological and pathological roles, and selective inhibition of COX-2 is often a therapeutic goal to reduce side effects. nih.govnih.gov

The following table illustrates a hypothetical QSAR study for a series of suprofen analogues, demonstrating the relationship between physicochemical descriptors and COX-2 inhibitory activity.

Table 1: Representative QSAR Data for Hypothetical Suprofen Analogues This table is for illustrative purposes to demonstrate the principles of a QSAR study.

| Analogue (R-group on Phenyl Ring) | Lipophilicity (Log P) | Electronic Parameter (Hammett Constant, σ) | Steric Parameter (Molar Refractivity, MR) | Predicted COX-2 Inhibition (pIC50) |

|---|---|---|---|---|

| -H (Suprofen core) | 3.10 | 0.00 | 1.03 | 6.5 |

| -Cl | 3.81 | 0.23 | 6.03 | 7.1 |

| -CH3 | 3.61 | -0.17 | 5.65 | 6.8 |

| -OCH3 | 3.08 | -0.27 | 7.87 | 6.3 |

| -NO2 | 3.08 | 0.78 | 7.36 | 7.5 |

In this illustrative model, substituents that increase the Hammett constant (a measure of electronic effect) and have optimized lipophilicity and steric properties lead to higher predicted inhibitory activity (pIC₅₀). Such a model, if developed with experimental data, could quantitatively guide the synthesis of more potent and selective inhibitors, providing clear mechanistic hypotheses for the observed structure-activity trends. For instance, the model would suggest that electron-withdrawing groups might enhance the interaction with the COX-2 active site.

Biocatalytic and Enzymatic Transformation Investigations of Suprofen Methyl Ester

Enzymatic Hydrolysis and Transesterification Reactions

Enzymatic processes, particularly those involving lipases and reductases, have been a key focus in the investigation of suprofen (B1682721) methyl ester. These enzymes exhibit distinct activities and selectivities towards the ester, paving the way for potential biotechnological applications.

The dynamic kinetic resolution (DKR) of profen esters, including suprofen derivatives, is a well-established method for producing enantiomerically pure (S)-profens. Lipases, such as Candida rugosa lipase (B570770) (CRL), are pivotal in these processes. DKR combines the enantioselective hydrolysis of the ester with the in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired (S)-enantiomer.

Research has demonstrated the successful application of CRL in the DKR of racemic ibuprofen (B1674241) methyl ester, a structurally related profen, achieving over 90% yield of (S)-ibuprofen. researchgate.netresearchgate.net This process often involves the use of a co-solvent, like dimethylformamide, and is influenced by factors such as buffer concentration, pH, and stirring rate. researchgate.netresearchgate.net For suprofen specifically, a lipase-catalyzed enantioselective hydrolysis of (R,S)-suprofen 2,2,2-trifluoroethyl thioester has been developed using CRL in isooctane, coupled with trioctylamine (B72094) as a racemization catalyst. researchgate.netresearchgate.net This method resulted in a complete conversion of the racemic thioester to the desired (S)-suprofen with a high enantiomeric excess. researchgate.net

The effectiveness of Candida rugosa lipase in these resolutions is attributed to its (S)-enantiopreference in the hydrolysis and esterification of various profens, including ketoprofen (B1673614), ibuprofen, and naproxen. researchgate.net The enzyme's ability to function in organic solvents and its commercial availability make it a valuable biocatalyst for producing optically pure non-steroidal anti-inflammatory drugs (NSAIDs). umk.pl

Table 1: Parameters Influencing Dynamic Kinetic Resolution of Profen Esters with Candida rugosa Lipase

| Parameter | Optimal Condition/Observation | Reference |

|---|---|---|

| Enzyme | Candida rugosa lipase exhibits (S)-enantiopreference. | researchgate.net |

| Racemization Catalyst | Trioctylamine or NaOH can be used for in situ racemization. | researchgate.net |

| Solvent | Isooctane is a common solvent for these reactions. | researchgate.net |

| Co-solvent | Dimethylformamide can help maintain reaction pH. | researchgate.net |

| pH | Reactions are typically conducted at a specific pH, e.g., 7.6 for ibuprofen methyl ester. | researchgate.netresearchgate.net |

| Yield | High yields (over 90%) of the (S)-enantiomer are achievable. | researchgate.netresearchgate.net |

| Enantiomeric Excess | High optical purities (e.g., 95% ee for (S)-suprofen) can be obtained. | researchgate.net |

Studies involving rabbit kidney carbonyl reductase have revealed a significant difference in substrate activity between suprofen and its methyl ester. nih.gov While suprofen itself is poorly reduced by this enzyme, suprofen methyl ester acts as an efficient substrate. nih.gov This differential activity is noteworthy given that the carboxyl group of suprofen is negatively charged, which might be expected to interact with positively charged residues in the enzyme's active site. nih.gov

Interestingly, despite the lack of a carboxyl group, this compound's protective effect against the inactivation of carbonyl reductase by phenylglyoxal (B86788) was found to be very similar to that of suprofen. nih.gov This suggests that while suprofen does bind to the coenzyme-binding site, its carboxyl group does not form a crucial interaction with the essential arginine residue present in that site. nih.gov

Cytochrome P450 (CYP) Mediated Biotransformations

The interaction of suprofen with cytochrome P450 (CYP) enzymes, particularly the CYP2C9 isoform, is of significant interest due to its role in drug metabolism and the potential for mechanism-based inactivation.

Suprofen has been identified as a mechanism-based inactivator of cytochrome P450 2C9. nih.govnih.govresearchgate.net This inactivation is time- and concentration-dependent and requires the presence of NADPH. nih.govresearchgate.net The process follows pseudo-first-order kinetics. nih.govresearchgate.net The kinetic parameters for the inactivation of P450 2C9 by (±)-suprofen have been determined, with a kinact of 0.091 min-1 and a KI of 3.7 µM. nih.govresearchgate.net The partition ratio, which represents the number of suprofen molecules metabolized per enzyme molecule inactivated, was found to be 101. nih.govresearchgate.net

The inactivation efficiency of suprofen can be influenced by the choice of probe substrate used in in vitro assays. nih.govnih.gov For instance, the inactivation of (S)-flurbiprofen and diclofenac (B195802) hydroxylation by (±)-suprofen showed a sigmoidal kinetic profile and was less efficient compared to the inactivation of (S)-warfarin 7-hydroxylation, which followed a hyperbolic equation and exhibited higher efficiency. nih.govnih.gov This highlights the importance of careful consideration of the reporter substrate when assessing the mechanism-based inactivation of P450 2C9. nih.govnih.gov

Table 2: Kinetic Parameters of P450 2C9 Inactivation by (±)-Suprofen

| Parameter | Value | Reference |

|---|---|---|

| kinact | 0.091 min-1 | nih.govresearchgate.net |

| KI | 3.7 µM | nih.govresearchgate.net |

| Partition Ratio | 101 | nih.govresearchgate.net |

| Inactivation Efficiency (vs. (S)-flurbiprofen/diclofenac) | ~1 ml/min/μmol | nih.gov |

| Inactivation Efficiency (vs. (S)-warfarin) | ~3 ml/min/μmol | nih.gov |

The bioactivation of suprofen by CYP enzymes, particularly P450 2C9, leads to the formation of reactive metabolites. researchgate.net The primary mechanism involves the oxidation of the thiophene (B33073) ring. nih.gov Two main metabolic pathways have been proposed for thiophene-containing drugs: S-oxidation, leading to the formation of thiophene-S-oxides, and epoxidation, which generates thiophene epoxides. researchgate.netacs.org Both thiophene-S-oxides and thiophene epoxides are highly reactive electrophilic species. researchgate.netdatapdf.com

The formation of these reactive intermediates is believed to be the underlying cause of the toxicity associated with some thiophene-containing drugs. acs.orgresearchgate.net In the case of suprofen, the generation of an electrophilic intermediate has been further supported by the characterization of a novel pyridazine (B1198779) adduct when semicarbazide (B1199961) is added to microsomal incubations. nih.govebi.ac.uk This suggests the formation of an electrophilic γ-thioketo-α,β-unsaturated aldehyde, which is a potential reactive intermediate that can bioalkylate P450 2C9. nih.govresearchgate.netebi.ac.uk Furthermore, the formation of a suprofen-glutathione conjugate has been observed in microsomal mixtures containing glutathione (B108866), providing additional evidence for the generation of a reactive electrophile. nih.govresearchgate.net

The mechanism-based inactivation of P450 2C9 by suprofen is a consequence of the covalent modification of the enzyme by the reactive metabolites generated during its biotransformation. nih.govnih.govresearchgate.net The fact that extensive dialysis does not restore enzyme activity strongly suggests that the inactivation is due to irreversible covalent binding. nih.govresearchgate.netebi.ac.uk

The covalent modification is believed to occur at the apoprotein rather than the heme moiety, as the inactivated P450 2C9 retains most of its ability to form a CO-reduced complex. nih.govresearchgate.netebi.ac.uk The addition of exogenous nucleophiles like glutathione and semicarbazide can partially protect the enzyme from inactivation, further supporting the role of a reactive electrophilic intermediate that can be trapped. nih.govresearchgate.netebi.ac.uk The covalent modification of the P450 2C9 apoprotein within the active site is the ultimate step leading to the loss of its catalytic function. nih.gov

Enzyme Protection and Binding Site Studies

Investigations into the interaction between this compound and various enzymes have provided insights into how the esterification of the carboxyl group influences binding and protective effects.

A key study focused on the protective effects of suprofen and its methyl ester against the inactivation of rabbit kidney carbonyl reductase by phenylglyoxal. nih.govtandfonline.com Carbonyl reductase efficiently catalyzed the reduction of this compound, while the parent compound, suprofen, was a poor substrate. nih.gov The study aimed to understand this difference in catalytic activity by comparing their ability to protect the enzyme from inactivation. nih.govtandfonline.com

It was hypothesized that suprofen, with its negatively charged carboxyl group, would offer more effective protection than this compound against inactivation by phenylglyoxal. nih.govtandfonline.com This was based on the knowledge that an essential arginine residue is located in the NADPH-binding site of the enzyme. nih.gov However, the research revealed that the protective effects of both suprofen and this compound were very similar. nih.govtandfonline.com This finding suggests that despite evidence of suprofen binding to the coenzyme-binding site, its carboxyl group does not interact with the essential arginine residue within that site. nih.govtandfonline.com

In studies involving other enzymes, such as prostaglandin (B15479496) H2 synthase (PGHS), analogs of suprofen have been shown to bind at the end of a long channel that leads into the enzyme's active site. acs.org This binding is thought to block the access of substrates to Tyr-385, a residue crucial for catalysis. acs.org While this research was on a suprofen analog (iodosuprofen) rather than the methyl ester, it provides a general model for how suprofen-related compounds interact with the active sites of cyclooxygenase enzymes. acs.org

The table below summarizes the comparative findings from the rabbit kidney carbonyl reductase study.

| Compound | Role as Substrate for Carbonyl Reductase | Expected Protection against Inactivation | Observed Protection against Inactivation | Implied Interaction with Arginine Residue |

| Suprofen | Poor substrate nih.gov | More effective due to carboxyl group nih.govtandfonline.com | Similar to methyl ester nih.govtandfonline.com | No significant interaction nih.govtandfonline.com |

| This compound | Efficient substrate nih.gov | Less effective due to lack of carboxyl group nih.govtandfonline.com | Similar to suprofen nih.govtandfonline.com | Not applicable |

Mechanistic Investigations of Degradation Pathways of Suprofen Methyl Ester

Photodegradation Mechanisms and Photochemical Stability

The photodegradation of profen drugs, including Suprofen (B1682721), is a subject of significant research due to their potential to cause photosensitivity. The methyl ester of Suprofen is also susceptible to degradation upon exposure to UV radiation. The underlying mechanisms involve complex photochemical processes, including excited state dynamics and decarboxylation reactions.

Excited State Dynamics and Intersystem Crossing

Upon absorption of UV radiation, Suprofen and its derivatives are promoted to an excited singlet state (S1). researchgate.net From this state, the molecule can undergo several processes, including fluorescence emission back to the ground state or intersystem crossing (ISC) to a triplet state (T1). researchgate.nethku.hk Studies on related compounds like ketoprofen (B1673614) and tiaprofenic acid, which share structural similarities with Suprofen, indicate that intersystem crossing is a highly efficient process. researchgate.netresearchgate.net For Suprofen itself, computational studies have shown that ultrafast intersystem crossing to the triplet manifold occurs, similar to carprofen. researchgate.net The triplet state is a key intermediate in the subsequent photochemical reactions. researchgate.nethku.hk The rate of intersystem crossing can be influenced by molecular structure; for instance, methyl substitution on the thiophene (B33073) ring in phenylthiophene compounds has been shown to significantly accelerate this process. rsc.org

The deprotonated form of Suprofen is considered the primary species that is photo-excited in near-neutral aqueous solutions. researchgate.net The excited triplet state of the deprotonated species is particularly important for the subsequent degradation pathways. researchgate.netresearchgate.net

Photoinduced Decarboxylation Pathways

A primary photodegradation pathway for Suprofen and related non-steroidal anti-inflammatory drugs (NSAIDs) is photoinduced decarboxylation. researchgate.netnih.gov This reaction is believed to be a major contributor to the phototoxicity observed with these compounds. researchgate.net Theoretical studies have revealed that the deprotonated form of Suprofen undergoes spontaneous photoinduced decarboxylation from the triplet state without an energy barrier. researchgate.net This process is analogous to the behavior of ketoprofen and tiaprofenic acid. researchgate.netresearchgate.net The decarboxylation from the excited singlet state is also possible but involves overcoming a small energy barrier. researchgate.net

The photolysis of Suprofen in deaerated solutions leads to a decarboxylation process, resulting in the formation of specific photoproducts. nih.gov The efficiency of this photodecarboxylation can be enhanced by the presence of certain molecules, such as β-cyclodextrin, which can affect the energy of the lowest excited states of the drug. researchgate.net

Hydrolytic Stability and Ester Cleavage Mechanisms

The presence of the methyl ester group in Suprofen methyl ester makes it susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the parent carboxylic acid (Suprofen) and methanol (B129727). This process can be catalyzed by both acids and bases. libretexts.org

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. libretexts.org

In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid, which is subsequently deprotonated by the basic conditions to form the carboxylate salt. libretexts.org

Oxidative Degradation Pathways

The thiophene ring within the this compound molecule is a potential site for oxidative degradation. Metabolic studies on the parent compound, Suprofen, have shown that it can undergo oxidation, particularly through the action of cytochrome P450 enzymes, such as P450 2C9. researchgate.net This enzymatic oxidation can occur on the thiophene ring, leading to the formation of reactive metabolites. researchgate.net

Two primary metabolic oxidation pathways for thiophene-containing drugs have been identified: S-oxidation, which forms a sulfoxide (B87167) metabolite, and epoxidation, which generates a thiophene epoxide. researchgate.net These reactive intermediates can then react with other cellular components. For Suprofen, it has been proposed that oxidation on the thiophene sulfur leads to a highly reactive thiophene-S-oxide intermediate. researchgate.net While these studies focus on enzymatic oxidation, similar oxidative degradation could potentially be initiated by other chemical oxidants in non-biological systems. The side chain of the molecule can also be a target for oxidation, as evidenced by some of the identified degradation products. nih.gov

Formation of Degradation Products and Intermediates

The degradation of this compound, primarily through photodegradation and oxidation, leads to the formation of several degradation products and intermediates. Studies on the photolysis of the parent compound, Suprofen, have identified a number of these products.

In the absence of oxygen, the primary photoproduct resulting from decarboxylation is p-ethylphenyl 2-thienyl ketone. nih.gov However, in the presence of oxygen, the photodegradation of Suprofen yields additional products, including p-acetylphenyl 2-thienyl ketone and p-(1-hydroxyethyl)phenyl-2-thienyl ketone. nih.gov

Metabolic studies of Suprofen have also shed light on potential degradation products. The bioactivation of Suprofen by P450 2C9 can lead to the formation of adducts. For instance, in the presence of semicarbazide (B1199961), a product identified as α-methyl-4-(3-pyridazinylcarbonyl)benzene acetic acid has been proposed. researchgate.net

The following table summarizes the identified degradation products of Suprofen, which are likely to be similar for this compound following initial hydrolysis or direct degradation.

| Degradation Pathway | Degradation Product/Intermediate |

| Photodegradation (anaerobic) | p-ethylphenyl 2-thienyl ketone |

| Photodegradation (aerobic) | p-acetylphenyl 2-thienyl ketone |

| p-(1-hydroxyethyl)phenyl-2-thienyl ketone | |

| Metabolic Oxidation | Thiophene-S-oxide intermediate |

| α-methyl-4-(3-pyridazinylcarbonyl)benzene acetic acid |

Structure Activity Relationship Sar Studies in Mechanistic Contexts

Comparative Analysis of Suprofen (B1682721) Methyl Ester Versus Suprofen Acid

The primary structural difference between suprofen methyl ester and suprofen acid lies in the modification of the carboxyl group. In this compound, this group is esterified, which significantly alters its chemical properties and biological activity compared to the free carboxylic acid form of suprofen.

Suprofen acid, with its ionizable carboxyl group, is considered the active form for certain biological activities. researchgate.net For instance, in a fascin (B1174746) bioassay, suprofen was identified as a high-potency fascin-pathway blocker, while its methyl ester was found to be inactive. researchgate.netbiologists.com This difference is attributed to the fact that the acid moiety in suprofen is ionized in solution, resulting in an anionic form, whereas the methyl ester is an uncharged molecule. researchgate.net

However, the role of the carboxyl group is not universally dominant in all interactions. In a study involving rabbit kidney carbonyl reductase, suprofen acid was only minimally reduced, whereas this compound proved to be an efficient substrate for the enzyme. nih.gov It was initially hypothesized that the negatively charged carboxyl group of suprofen would interact more effectively with an essential arginine residue in the NADPH-binding site of the enzyme. nih.gov Surprisingly, the protective effects of both suprofen and its methyl ester against enzyme inactivation were very similar, suggesting that the carboxyl group of suprofen does not interact with this key arginine residue despite evidence of binding to the coenzyme-binding site. nih.gov

This differential activity highlights the nuanced role of the carboxyl group, where its presence is crucial for some biological effects but not for others, and its esterification can lead to a different substrate specificity.

Influence of Esterification on Molecular Interactions and Biological Pathway Modulation

Esterification of the carboxyl group in suprofen to form this compound has a profound impact on its molecular interactions and subsequent modulation of biological pathways. This chemical modification replaces the acidic proton with a methyl group, converting an ionizable anionic group into a neutral, more lipophilic ester. researchgate.net

This change in charge and lipophilicity can significantly alter how the molecule interacts with biological targets. For example, the inactivity of this compound as a fascin-pathway blocker is a direct consequence of this esterification. researchgate.netbiologists.com The active form for this particular pathway is likely the suprofen anion, and the neutral ester is unable to replicate this activity. researchgate.net

Conversely, the esterification makes this compound a more suitable substrate for certain enzymes, such as rabbit kidney carbonyl reductase. nih.gov This suggests that the active site of this enzyme can accommodate the bulkier, uncharged methyl ester group more readily than the charged carboxylate of suprofen acid. The esterification, therefore, redirects the molecule's biological activity from one pathway (fascin inhibition) to another (enzyme substrate).

Furthermore, esterification is a common strategy to create prodrugs, where the ester form can have different absorption, distribution, metabolism, and excretion (ADME) properties. While not explicitly detailed for this compound in the provided context, it is a general principle that esterification can alter a drug's pharmacokinetic profile.

Impact of Thiophene (B33073) Moiety on Biotransformation Mechanisms

The thiophene moiety, a sulfur-containing aromatic ring present in suprofen and its methyl ester, is a significant structural feature that influences their biotransformation. nih.govresearchgate.net The metabolism of suprofen in various species, including humans, involves several pathways, some of which directly involve the thiophene ring. nih.gov

One of the major metabolic routes is the hydroxylation of the thiophene ring. nih.gov This process is a common detoxification pathway for xenobiotics, increasing their water solubility and facilitating excretion. Another significant biotransformation pathway is the elimination of the thiophene ring, leading to the formation of a dicarboxylic acid metabolite. nih.gov

The thiophene moiety is also associated with the formation of reactive metabolites through processes like sulfur oxidation or ring epoxidation, which are mediated by cytochrome P450 enzymes. researchgate.nettandfonline.com These reactive intermediates can be a source of toxicity. researchgate.net For instance, the photodegradation of suprofen, which is mechanistically similar to that of ketoprofen (B1673614), involves the thiophene moiety and can lead to the formation of radicals capable of initiating lipid peroxidation. nih.gov

The specific metabolic fate of the thiophene ring in suprofen varies between species. For example, hydroxylation of the thiophene ring is a major pathway in monkeys, rats, mice, and humans, but a minor one in guinea pigs and absent in dogs. nih.gov This highlights the species-specific nature of biotransformation mechanisms related to the thiophene moiety.

Structural Determinants of Enzyme Substrate Specificity and Inhibition

The structural features of suprofen and its methyl ester play a critical role in determining their specificity as enzyme substrates and inhibitors. Suprofen, like other non-steroidal anti-inflammatory drugs (NSAIDs), primarily acts by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in prostaglandin (B15479496) synthesis. drugbank.compatsnap.com The acidic carboxyl group of suprofen is a key structural determinant for this inhibitory activity. researchgate.net

The conversion of suprofen to its methyl ester significantly alters its interaction with enzymes. As previously noted, this compound is an efficient substrate for rabbit kidney carbonyl reductase, while suprofen acid is not. nih.gov This indicates that the active site of this reductase can better accommodate the uncharged ester.

The stereochemistry of the propionic acid side chain is another crucial factor. For many profen drugs, the (S)-enantiomer is responsible for the therapeutic anti-inflammatory effects, while the (R)-enantiomer may be associated with adverse effects. mdpi.com Enzymes often exhibit high enantioselectivity, as seen in the lipase-catalyzed resolution of racemic profens. researchgate.netrsc.org

Activity Cliff Analysis and Structural Analog Comparisons

Activity cliffs refer to situations where small structural modifications to a molecule lead to a dramatic change in biological activity. biologists.com The comparison between suprofen and this compound provides a classic example of an activity cliff. researchgate.netbiologists.com The simple replacement of a hydrogen atom with a methyl group in the carboxyl moiety results in the complete loss of activity in the fascin bioassay. researchgate.netbiologists.com This highlights the critical importance of the ionized carboxyl group for this specific biological function.

Comparing suprofen to other structural analogs further elucidates structure-activity relationships. For instance, tiaprofenic acid, which also contains a thiophene moiety, has a similar photodegradation mechanism to suprofen. nih.gov However, the position of the propionic acid side chain differs between the two molecules, which can lead to subtle differences in their biological profiles. beilstein-journals.org

The concept of activity cliffs is crucial in medicinal chemistry for understanding the precise structural requirements for a desired biological effect. nih.govacs.org By analyzing these cliffs, researchers can identify key pharmacophoric features and make more informed decisions in drug design and optimization. The sharp drop in activity from suprofen to its methyl ester in the fascin pathway underscores the sensitivity of biological systems to minor chemical alterations.

| Compound Name | Structure | Key Differentiating Feature from this compound |

| This compound | C₁₅H₁₄O₃S | - |

| Suprofen | C₁₄H₁₂O₃S | Free carboxylic acid group instead of a methyl ester. researchgate.net |

| Tiaprofenic Acid | C₁₄H₁₂O₃S | Different attachment point of the propionic acid side chain to the thiophene ring system. nih.gov |

| Ketoprofen | C₁₆H₁₄O₃ | Benzene (B151609) ring instead of a thiophene ring. nih.gov |

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes and Stereoselective Control

The synthesis of 2-arylpropionic acids, the parent compounds of esters like Suprofen (B1682721) methyl ester, is an area of active research. Traditional multi-step syntheses are being challenged by more efficient and environmentally benign methodologies.

Modern Synthetic Approaches: Novel synthetic strategies are being developed to improve the efficiency and selectivity of reactions that form the core structure of Suprofen. One promising direction is the use of one-pot sequential reactions. For instance, a novel sequential double carbonylation has been developed to synthesize Suprofen and Ketoprofen (B1673614) from aryl halides and arylboronic acids. researchgate.net This method, utilizing a palladium/cataCXium® A catalyst system, proceeds through a carbonylative Suzuki and hydroxycarbonylation reaction sequence, offering good selectivity and high yields. researchgate.net

Another area of innovation is the development of greener synthetic methods. For example, a three-step procedure for ibuprofen (B1674241), a related profen, was developed to replace the use of toxic aluminum chloride with recyclable hydrogen fluoride. chemicalbook.com More recently, a continuous-flow synthesis has been achieved using trifluoromethanesulfonic acid as a catalyst, significantly reducing reaction times. chemicalbook.com Such advancements in related molecules provide a roadmap for developing more streamlined and sustainable syntheses of Suprofen and its methyl ester.

Stereoselective Control: As Suprofen is a chiral molecule, controlling its stereochemistry is of significant interest. Research into stereoselective synthesis aims to produce specific enantiomers, which can have different biological activities. While specific novel methods for Suprofen methyl ester are not widely detailed, research on similar compounds is instructive. For example, a highly enantioselective synthesis of (S)-Flurbiprofen methyl ester has been achieved using a [PdCl2((S)-Xylyl-Phanephos)] catalyst for both Grignard cross-coupling and intermolecular methoxycarbonylation. researchgate.net Enzymatic resolution is another powerful technique. The enantioselective hydrolysis of ketoprofen methyl ester, catalyzed by surfactant-coated lipase (B570770), has been coupled with the photo-oxidation of methanol (B129727) to prepare S-(+)-ketoprofen, demonstrating how enzymes can be used to achieve high enantioselectivity. researchgate.net These approaches could potentially be adapted for the stereoselective synthesis or resolution of this compound.

Table 1: Comparison of Synthetic Methodologies for Profens

| Method | Key Features | Advantages | Potential Application for this compound |

|---|---|---|---|

| Sequential Double Carbonylation | One-pot carbonylative Suzuki and hydroxycarbonylation reaction. researchgate.net | High yield, good selectivity, streamlined process. researchgate.net | Direct synthesis of the Suprofen backbone from readily available starting materials. |

| Continuous-Flow Synthesis | Uses recyclable or more efficient catalysts (e.g., HF, trifluoromethanesulfonic acid). chemicalbook.com | Reduced reaction time, improved safety, potential for automation. chemicalbook.com | Greener and more efficient manufacturing process. |

| Enzymatic Resolution | Utilizes lipases for enantioselective hydrolysis of the ester. researchgate.net | High enantioselectivity, mild reaction conditions. researchgate.net | Production of enantiomerically pure this compound. |

| Asymmetric Catalysis | Employs chiral palladium catalysts for enantioselective carbonylation. researchgate.net | Direct formation of a specific enantiomer. researchgate.net | Stereocontrolled synthesis of the chiral center in this compound. |

Advanced Computational Modeling for Predicting Molecular Behavior

Computational chemistry is becoming an indispensable tool for predicting the behavior of molecules like this compound, offering insights that are difficult to obtain through experimental methods alone.

Predicting Physicochemical Properties: Computational models can predict various properties of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate molecular geometry, electronic structure, and spectral properties. These calculations help in understanding the molecule's stability, reactivity, and interactions with its environment.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can model the behavior of this compound over time, particularly its interaction with biological systems like enzymes or cell membranes. For instance, MD simulations have been used to understand the pH-dependent substrate selectivity of Candida rugosa lipase in the hydrolysis of ibuprofen esters. researchgate.net These simulations revealed that the flexibility of a "flap" region in the enzyme's active site changes with pH, allowing for the preferential binding of different ester substrates. researchgate.net Similar MD studies on this compound could elucidate its binding mechanism to target enzymes like cyclooxygenase (COX) and predict how modifications to its structure might affect binding affinity and selectivity.

Studying Decomposition Pathways: Computational studies are also employed to understand the thermal decomposition of methyl esters. Research on simple methyl esters like methyl butanoate has utilized ab initio calculations to map out pyrolysis reaction pathways. researchgate.net These theoretical studies, when combined with experimental data from techniques like shock tube analysis, provide a detailed picture of the chemical kinetics involved. researchgate.net Such models could be applied to this compound to predict its stability under various conditions and identify potential degradation products.

Investigation of this compound as a Chemical Probe for Enzyme Function

The structural relationship between Suprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) suggests that its methyl ester derivative could be a valuable tool for studying enzyme function, particularly for the cyclooxygenase (COX) enzymes.

The parent compound, Suprofen, is a known potent inhibitor of prostaglandin (B15479496) biosynthesis, a process mediated by COX enzymes. nih.gov Esterification to the methyl ester alters its properties, making it a potential "proradotracer" or chemical probe. This concept has been successfully demonstrated with the closely related compound, ketoprofen methyl ester. nih.govnih.gov

Researchers have synthesized radiolabeled versions of ketoprofen methyl ester (e.g., with Carbon-11 or Fluorine-18) for use in Positron Emission Tomography (PET) imaging. nih.govnih.gov These ester forms are able to cross the blood-brain barrier. nih.gov Once in the brain, they are hydrolyzed by endogenous esterases back into the active carboxylic acid form (ketoprofen). nih.gov The active form then binds to and accumulates in regions with high COX-1 expression, such as areas of neuroinflammation. nih.govnih.gov

Given the structural similarity, this compound could be developed into a similar chemical probe. A radiolabeled version could be synthesized to:

Image COX enzyme activity in vivo: This would allow for the non-invasive study of inflammatory processes in various diseases.

Map enzyme distribution: It could be used to determine the location and density of COX enzymes in different tissues.

Screen for new enzyme inhibitors: The probe could be used in competitive binding assays to identify new molecules that target COX enzymes.

Table 2: Potential Applications of this compound as a Chemical Probe

| Application Area | Methodology | Information Gained |

|---|---|---|

| In Vivo Imaging (PET) | Synthesis of radiolabeled this compound. | Visualization and quantification of COX enzyme expression and activity in living organisms, particularly in neuroinflammation studies. nih.govnih.gov |

| Enzyme Inhibition Assays | Use in competitive binding experiments against known COX inhibitors. | Determination of binding affinities and mechanisms of new potential anti-inflammatory drugs. |

| Biochemical Studies | Probing the active site of purified COX enzymes. | Understanding the specific molecular interactions between the probe and the enzyme active site. |

Development of Analytical Methods for Complex Research Matrices

The detection and quantification of Suprofen and its metabolites, including the methyl ester, in complex biological and environmental samples require sophisticated analytical methods. Research in this area focuses on improving sensitivity, specificity, and efficiency.

The analysis of NSAIDs in complex matrices like urine, plasma, or water often involves a multi-step process including sample preparation, separation, and detection. mdpi.com A common strategy for analyzing acidic NSAIDs like Suprofen by Gas Chromatography-Mass Spectrometry (GC-MS) is to derivatize them into their ester forms, such as the methyl ester, to increase their volatility. nih.govcapes.gov.br

Advanced Sample Preparation: New extraction techniques are being developed to isolate analytes from complex matrices more effectively than traditional methods like liquid-liquid extraction or solid-phase extraction (SPE). Fabric Phase Sorptive Extraction (FPSE) is a newer technique that has been successfully applied to the analysis of NSAIDs in urine samples. nih.gov This method is fast, requires minimal solvent, and can be integrated with in-matrix derivatization, where the conversion of the parent drug to its methyl ester occurs directly within the sample. nih.gov

Chromatographic and Detection Techniques: High-Performance Liquid Chromatography (HPLC) and GC-MS remain the workhorses for NSAID analysis. HPLC is often coupled with UV or mass spectrometry detectors (LC-MS), providing high sensitivity and selectivity. researchgate.net For GC-MS analysis, the in-situ derivatization of Suprofen to this compound can be performed using reagents like dimethyl sulphate or methyl chloroformate, followed by extraction and analysis. nih.govcapes.gov.br The development of these methods aims for lower limits of detection (LOD) and quantification (LOQ), allowing for the measurement of trace amounts of the substance. capes.gov.brresearchgate.net

Understanding the Role of Ester Functionality in Chemical and Biological Systems Beyond Direct Therapeutic Application

The methyl ester group in this compound is not merely an inert functional group; it fundamentally alters the molecule's chemical and biological properties, giving it roles beyond that of a simple derivative.

Prodrug Concept: Esterification is a common strategy to create prodrugs of carboxylic acid-containing drugs like Suprofen. nih.gov The ester mask the acidic carboxyl group, which can lead to several advantages. For instance, the non-acidic nature of the ester may reduce the direct gastric irritation sometimes associated with NSAIDs. nih.gov The ester form generally has increased lipophilicity compared to the parent carboxylic acid, which can improve its ability to pass through biological membranes, such as the intestinal wall or the blood-brain barrier. nih.govnih.gov Inside the body, esterase enzymes present in plasma and various tissues hydrolyze the ester linkage, releasing the active parent drug, Suprofen. nih.gov

Chemical Stability and Impurity Formation: The ester functionality also influences the compound's chemical behavior. Studies on the related compound ibuprofen have shown that in methanol-based solutions, the methyl ester can form as an impurity over time. researchgate.net The rate of this esterification reaction is dependent on factors like pH and temperature. researchgate.net Understanding these degradation and formation pathways is crucial for the formulation and storage of solutions containing the parent drug, as well as for analytical standards of the methyl ester itself.

Tool for Biochemical Research: As discussed previously, the ester functionality is key to the design of proradiotracers for PET imaging. nih.gov The methyl ester serves as a temporary, more lipophilic "delivery vehicle" that allows the molecule to reach its target tissue (e.g., the brain) before being converted to the active form that engages the target enzyme. nih.gov This application highlights a sophisticated use of the ester group to modulate biological transport and activity for research purposes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Suprofen methyl ester, and how can reaction efficiency be quantified?

- Methodological Answer : this compound is synthesized via esterification of Suprofen (a propionic acid derivative) with methanol under acidic or basic catalysis. A typical procedure involves refluxing Suprofen with excess methanol (molar ratio ≥1:6) in the presence of H₂SO₄ (acid catalyst) or KOH (base catalyst) . Efficiency is quantified using percent yield , calculated as: